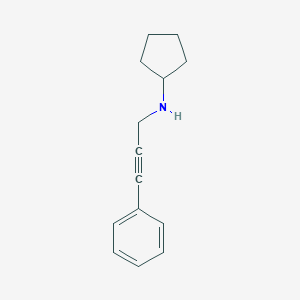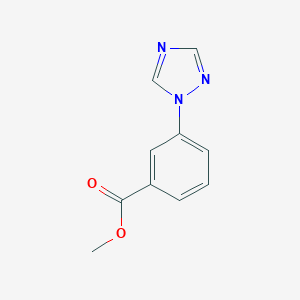
5-Chloronicotinic acid
Übersicht
Beschreibung
5-Chloronicotinic acid is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of nicotinic acid, where a chlorine atom is substituted at the 5-position of the pyridine ring. This compound is a white to almost white crystalline powder and is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
5-Chloronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-Chloronicotinic acid is a derivative of nicotinic acid, which is known to target the nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system .
Mode of Action
It is known that nicotinic acid derivatives can interfere with the transmission of stimuli in the insect nervous system . This suggests that this compound may interact with its targets in a similar manner, causing changes in the nervous system of insects.
Biochemical Pathways
It has been suggested that the compound may be involved in the degradation of neonicotinoids . In different bacterial systems, matter transforms into 6-chloronicotinic acid due to the cleavage of the C–N bond .
Pharmacokinetics
It is known that the compound is a solid at room temperature and can dissolve in water and organic solvents . This suggests that it may have good bioavailability.
Result of Action
Given its potential role in the degradation of neonicotinoids, it may contribute to the detoxification of these compounds in the environment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s degradation might be affected by the presence of certain microorganisms in the environment
Biochemische Analyse
Biochemical Properties
5-Chloronicotinic acid is involved in several biochemical reactions. It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals . The carboxyl group in this compound can be transformed into a hydroxyl group under the action of a reducing agent, or into an acyl chloride under the action of thionyl chloride . Furthermore, the carboxyl group can also undergo condensation reactions with alcohols to yield the corresponding esters of this compound .
Cellular Effects
It is known that nicotinic acid derivatives, which this compound is a part of, have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
Molecular Mechanism
It is known that after the cleavage of the C–N bond, the olefin metabolite is converted to imidazole-nitramide and 6-chloronicotinic acid .
Temporal Effects in Laboratory Settings
It is known that this compound can be synthesized from this compound ethyl ester by reacting with 1N NaOH in water for several hours at room temperature, then continuing the reaction at 60 degrees Celsius for 1 hour .
Metabolic Pathways
It is known that this compound can be involved in the synthesis of other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Chloronicotinic acid can be synthesized through several methods. One common method involves the chlorination of nicotinic acid. This can be achieved by dissolving nicotinic acid in acetic acid and reacting it with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position .
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of 5-chloronicotinate esters. For example, 5-chloronicotinate can be treated with sodium hydroxide (NaOH) in water at elevated temperatures to yield this compound. The reaction mixture is then acidified to precipitate the product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloronicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products:
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Reduction: 5-Chloronicotinic alcohol.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloronicotinic acid
- 3-Chloronicotinic acid
- 6-Chloronicotinic acid
Comparison: 5-Chloronicotinic acid is unique due to the position of the chlorine atom on the pyridine ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For instance, 2-Chloronicotinic acid and 3-Chloronicotinic acid have chlorine atoms at different positions, leading to variations in their chemical properties and applications .
Eigenschaften
IUPAC Name |
5-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLPLVUYPAPCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289778 | |
| Record name | 5-Chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22620-27-5 | |
| Record name | 22620-27-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloronicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-chloronicotinic acid originate in the context of termite exposure to imidacloprid?
A: this compound has been identified as a potential metabolite of imidacloprid in subterranean termites (Reticulitermes flavipes) []. When termites ingest imidacloprid, their systems metabolize the insecticide into various compounds, with this compound being one of the more polar end products. This metabolic process suggests that termites attempt to detoxify imidacloprid, breaking it down into less toxic components.
Q2: What is the significance of identifying this compound as a metabolite of imidacloprid?
A: Identifying this compound as a metabolite provides valuable insights into the metabolic pathways of imidacloprid within termites []. This knowledge contributes to a deeper understanding of imidacloprid's mode of action, its efficacy as an insecticide, and the potential development of resistance mechanisms in termite populations. Further research on the activity of this compound and other metabolites is crucial to determine their individual roles in imidacloprid's overall toxicity to termites.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B183879.png)




![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)






